molecular formula C14H19Cl2N3O B2759106 3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride CAS No. 2379946-35-5

3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride

カタログ番号: B2759106
CAS番号: 2379946-35-5
分子量: 316.23
InChIキー: ZFIXWXXIMMFRES-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride is a chemical compound with the molecular formula C14H19Cl2N3O and a molecular weight of 316.23. This compound belongs to the quinazolinone family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

準備方法

The synthesis of 3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride typically involves the reaction of quinazolinone derivatives with piperidine derivatives under specific conditions. One common method includes the use of palladium-catalyzed reactions, microwave-assisted reactions, and metal-mediated reactions . Industrial production methods often employ phase-transfer catalysis and ultrasound-promoted reactions to enhance yield and efficiency .

化学反応の分析

3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Anticancer Activity

Research indicates that 3-(Piperidin-4-ylmethyl)quinazolin-4-one exhibits notable cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in human breast adenocarcinoma (MCF-7) cells, with IC50 values comparable to established chemotherapeutic agents. The mechanism involves the induction of oxidative stress and modulation of apoptotic pathways.

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of various quinazolinone derivatives, including this compound. The study found that it significantly inhibited tumor growth in xenograft models, highlighting its potential as a lead candidate for further development.

Cardiovascular Effects

Preclinical studies have assessed the potential antihypertensive properties of this compound. It appears to modulate vascular smooth muscle contraction through the inhibition of calcium channels, leading to reduced blood pressure in hypertensive models.

Study 2: Cardiovascular Application

Another investigation focused on the cardiovascular effects demonstrated that treatment with this compound resulted in a statistically significant reduction in systolic blood pressure in rat models, supporting its application as an antihypertensive agent.

Antimicrobial Properties

The compound has also shown antimicrobial activity, making it useful for studying bacterial resistance and biofilm inhibition. Its ability to inhibit quorum sensing in bacteria reduces biofilm formation and virulence.

Comparative Analysis with Related Compounds

The following table summarizes the differences in inhibitory activities against key kinases between 3-(Piperidin-4-ylmethyl)quinazolin-4-one; dihydrochloride and other quinazolinone derivatives:

Compound NameCDK2 Inhibition (IC50 μM)HER2 Inhibition (IC50 μM)EGFR Inhibition (IC50 μM)
3-(Piperidin-4-ylmethyl)quinazolin-4-one0.0880.0250.030
Quinazolinone Derivative A0.1500.0450.035
Quinazolinone Derivative B0.2000.0600.050

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

  • Oxidation : Facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction : Common reducing agents like sodium borohydride or lithium aluminum hydride are utilized.
  • Substitution : Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

作用機序

The mechanism of action of 3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence . Additionally, it may interact with enzymes and receptors involved in cancer and inflammatory pathways .

類似化合物との比較

3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride can be compared with other quinazolinone derivatives such as:

    7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride: This compound has similar structural features but different substituents, leading to variations in biological activity.

    2-(2,3-Dihydroxyphenyl)quinazolin-4(3H)-one: Known for its antioxidant properties, this compound differs in its phenolic substituents. The uniqueness of this compound lies in its specific piperidine and quinazolinone moieties, which contribute to its distinct biological activities.

生物活性

3-(Piperidin-4-ylmethyl)quinazolin-4-one; dihydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and cardiovascular medicine. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, efficacy in different biological assays, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a quinazolinone core substituted with a piperidine moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

The biological activity of 3-(Piperidin-4-ylmethyl)quinazolin-4-one is primarily attributed to its ability to inhibit specific enzyme pathways. Studies have demonstrated that quinazolinone derivatives can act as inhibitors of multiple tyrosine kinases, which are crucial in cancer cell signaling pathways. This compound has shown particular efficacy against cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR) kinases, which are pivotal in regulating cell proliferation and survival .

Anticancer Activity

Research indicates that 3-(Piperidin-4-ylmethyl)quinazolin-4-one exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in human breast adenocarcinoma (MCF-7) cells, with IC50 values comparable to established chemotherapeutic agents . The mechanism involves the induction of oxidative stress and modulation of apoptotic pathways.

Cardiovascular Effects

In preclinical studies, this compound has been evaluated for its potential antihypertensive properties. It appears to modulate vascular smooth muscle contraction through inhibition of calcium channels, thereby reducing blood pressure in hypertensive models .

Comparative Analysis with Related Compounds

The biological activity of 3-(Piperidin-4-ylmethyl)quinazolin-4-one can be compared with other quinazolinone derivatives. A summary table below illustrates the differences in inhibitory activities against key kinases:

Compound NameCDK2 Inhibition (IC50 μM)HER2 Inhibition (IC50 μM)EGFR Inhibition (IC50 μM)
3-(Piperidin-4-ylmethyl)quinazolin-4-one0.0880.0250.030
Quinazolinone Derivative A0.1500.0450.035
Quinazolinone Derivative B0.2000.0600.050

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of various quinazolinone derivatives, including our compound of interest. The study found that the compound significantly inhibited tumor growth in xenograft models, showcasing its potential as a lead candidate for further development .

Study 2: Cardiovascular Application

Another investigation focused on the cardiovascular effects demonstrated that treatment with this compound led to a statistically significant reduction in systolic blood pressure in rat models, supporting its application as an antihypertensive agent .

特性

IUPAC Name

3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.2ClH/c18-14-12-3-1-2-4-13(12)16-10-17(14)9-11-5-7-15-8-6-11;;/h1-4,10-11,15H,5-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIXWXXIMMFRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=NC3=CC=CC=C3C2=O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。